2,4-Difluoro-3-methyl-5-nitrobenzenamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-3-methyl-5-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c1-3-6(8)4(10)2-5(7(3)9)11(12)13/h2H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZXBTUPJKIQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)[N+](=O)[O-])N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275054 | |
| Record name | 2,4-Difluoro-3-methyl-5-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112822-77-2 | |
| Record name | 2,4-Difluoro-3-methyl-5-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112822-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoro-3-methyl-5-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Established and Novel Synthetic Routes to 2,4-Difluoro-3-methyl-5-nitrobenzenamine
The construction of the this compound molecule necessitates a carefully planned multi-step synthesis. The two primary retrosynthetic approaches involve either the nitration of a pre-functionalized aniline (B41778) or the amination of a suitable nitroaromatic precursor.
A plausible and commonly employed strategy in aromatic chemistry involves the step-wise introduction of substituents onto a commercially available starting material. A logical precursor for the synthesis of this compound is 2,4-Difluoro-3-methylaniline (B1590717) . The synthesis would proceed via the regioselective nitration of this precursor.
The directing effects of the substituents on the aniline ring are paramount. The amino group is a strong activating and ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The methyl group is a weak activating and ortho-, para-director. In 2,4-difluoro-3-methylaniline, the positions ortho and para to the powerful amino group are at C2, C4, and C6. However, positions 2 and 4 are already occupied by fluorine atoms. This leaves position 6 as a potential site for electrophilic substitution. The position meta to the amino group, C5, is also a possible, though generally less favored, site for nitration. The presence of the methyl group at C3 further influences the regioselectivity.
A general procedure for the nitration of a substituted aniline involves the use of a nitrating agent, typically a mixture of nitric acid and sulfuric acid. google.com To control the reaction and prevent over-nitration or oxidation of the aniline, the amino group is often first protected, for example, by acetylation to form an acetanilide. google.com The acetyl group is still an ortho-, para-director but is less activating than the free amino group, allowing for more controlled nitration. Following the nitration step, the protecting group can be removed by hydrolysis to yield the desired nitroaniline.
A study on the nitration of various toluidine (methylaniline) derivatives demonstrated that the regioselectivity is a delicate balance between the electronic effects of the amino (or protected amino) and methyl groups. ulisboa.pt For instance, the nitration of 3-methylacetanilide yielded predominantly 3-methyl-4-nitroaniline, a product favored by the directing effects of both the acetamido and methyl groups. ulisboa.pt In the case of N-(2-methylphenyl)succinimide, where the bulky protecting group may disrupt coplanarity with the ring and reduce the directing effect of the nitrogen, the product distribution was more influenced by the methyl group. ulisboa.pt
An alternative synthetic strategy commences with a nitro-containing aromatic precursor, followed by the introduction of the amino group. A potential precursor for this route is 1,3-Difluoro-2-methyl-4-nitrobenzene (B1316888) . The synthesis of the target compound would then be achieved through a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group.
In this precursor, the nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. One of the fluorine atoms could potentially be displaced by an ammonia (B1221849) source. The fluorine atom at the C1 position is para to the nitro group, making it a likely site for substitution.
The feasibility of such a reaction is supported by known examples of nucleophilic aromatic substitution on activated fluoroaromatic compounds. For instance, 2,4-difluoronitrobenzene (B147775) is known to react with amines to displace one of the fluorine atoms. nih.gov The reaction is typically carried out using ammonia or an ammonia equivalent in a suitable solvent, sometimes with the aid of a catalyst. google.com
A patent for the preparation of 3,5-difluoroaniline (B1215098) describes a process involving the reaction of 3,5-difluorochlorobenzene with ammonia in the presence of a copper catalyst. google.com While the substitution pattern is different, it demonstrates the principle of amination of a halogenated aromatic ring.
While the primary focus is on the synthesis of the primary amine, it is relevant to consider subsequent functionalization, such as N-methylation. The conversion of the primary amino group of this compound to a secondary or tertiary amine can be achieved through various N-methylation strategies.
Transition-metal-catalyzed N-methylation of amines using methanol (B129727) as a C1 source has emerged as an efficient and environmentally benign method. nih.gov Ruthenium complexes, for example, have been shown to catalyze the N-methylation of anilines under relatively mild conditions. nih.gov These reactions often proceed via a "borrowing hydrogen" mechanism.
Another approach involves the use of more traditional methylating agents, though these are often more hazardous.
Optimization of Reaction Conditions and Process Parameters
The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, catalyst, and reagent stoichiometry is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.
Achieving the correct regiochemistry during the nitration of 2,4-difluoro-3-methylaniline is a significant challenge. The outcome of the nitration of substituted anilines is sensitive to the reaction conditions. ulisboa.pt
For example, a study on the nitration of p-fluoroaniline demonstrated that the quantity of the desired 4-fluoro-3-nitroaniline (B182485) is a function of the water content in the nitrating mixture, with anhydrous conditions favoring the desired product. google.com The temperature of the nitration is also a critical parameter, with low temperatures (e.g., 0-10 °C) typically employed to control the reaction. google.com
The choice of nitrating agent and solvent system can also profoundly influence the regioselectivity. The use of zeolites as catalysts in nitration reactions has been shown to enhance the selectivity for certain isomers by providing a constrained environment within their pores. ias.ac.in
In the context of fluorination, the synthesis of precursors like 1,3-difluoro-2-methyl-4-nitrobenzene would rely on established fluorination methods, such as the Balz-Schiemann reaction or nucleophilic fluorination of a suitable precursor.
The efficiency of both the nitration and amination steps can be significantly enhanced through the use of appropriate catalysts and solvent systems.
In the case of nitration, the use of fuming sulfuric acid as a catalyst and water scavenger can enhance the reaction rate. acs.org Continuous flow reactors offer excellent control over reaction parameters like temperature and residence time, which can be beneficial for highly exothermic reactions like nitration, leading to improved safety and selectivity. acs.orgbeilstein-journals.org
For the amination of a halogenated nitroaromatic precursor via nucleophilic aromatic substitution, the choice of solvent is critical. Dipolar aprotic solvents such as DMSO, DMF, or NMP are often used to facilitate SNAr reactions. google.com As mentioned earlier, copper-based catalysts can be employed to promote the amination of aryl halides. google.com
The following table summarizes potential reaction conditions for the key synthetic steps based on analogous reactions found in the literature.
| Reaction Step | Precursor | Reagents and Conditions | Potential Product | Reference |
| Nitration | 2,4-Difluoro-3-methylaniline | 1. Acetic anhydride (B1165640) (protection) 2. HNO₃/H₂SO₄, low temperature | N-(2,4-difluoro-3-methyl-5-nitrophenyl)acetamide | google.comulisboa.pt |
| Deprotection | N-(2,4-difluoro-3-methyl-5-nitrophenyl)acetamide | Acid or base hydrolysis | This compound | google.com |
| Amination | 1,3-Difluoro-2-methyl-4-nitrobenzene | Ammonia or NH₄OH, in a polar aprotic solvent (e.g., DMSO), possibly with a Cu catalyst | This compound | google.comnih.gov |
Development of Sustainable and Scalable Synthesis Protocols
Modern chemical manufacturing places a strong emphasis on the development of processes that are not only efficient but also environmentally benign and scalable. For a compound like this compound, whose synthesis involves a highly exothermic and potentially hazardous nitration step, these considerations are especially pertinent.
Continuous Flow Methodologies for Enhanced Productivity and Selectivity
Nitration reactions are notoriously fast and highly exothermic, posing significant safety risks such as thermal runaway when conducted in traditional large-scale batch reactors. beilstein-journals.orgewadirect.com Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a microreactor or a tubular reactor, offers a powerful solution to these challenges. beilstein-journals.orgewadirect.com
The application of continuous flow technology to the nitration step in the synthesis of this compound would offer several key advantages:
Superior Heat Transfer: Microreactors possess a very high surface-area-to-volume ratio, allowing for extremely efficient heat dissipation. beilstein-journals.org This mitigates the risk of dangerous temperature spikes, enabling reactions to be run safely even at higher temperatures than are feasible in batch processing. soton.ac.uk
Enhanced Safety: The small internal volume of a flow reactor means that only a minimal amount of hazardous material is reacting at any given moment, drastically reducing the risk associated with potentially explosive intermediates or reaction mixtures. beilstein-journals.org
Improved Selectivity and Yield: Precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry is a hallmark of flow chemistry. soton.ac.uk This fine control often leads to cleaner reactions with fewer byproducts and higher yields of the desired product. For example, in the flow nitration of anilines, over-nitration can be minimized. beilstein-journals.org
Scalability: Scaling up production in a flow system is typically achieved by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), which is often simpler and safer than scaling up the size of a batch reactor. acs.org
A study on the continuous flow synthesis of a key intermediate for the drug Osimertinib, 4-fluoro-2-methoxy-5-nitroaniline (B580436), demonstrated a successful two-step process involving acetylation followed by nitration. acs.org The nitration was performed by mixing a stream of the acetylated aniline in acetic acid with a nitrating mixture (fuming HNO₃/fuming H₂SO₄) in a microreactor, achieving the desired product in 94% yield. acs.org A similar setup could be envisioned for the N-protected 2,4-difluoro-3-methylaniline.
Illustrative Parameters for Continuous Flow Nitration:
| Substrate | Nitrating Agent | Reactor Type | Residence Time | Temperature | Yield/Selectivity | Reference |
| 4-Fluoro-2-methoxyaniline (acetylated) | fuming HNO₃/fuming H₂SO₄ | PFA Tube in FlowPlate | 7 min | Not specified | 94% yield | acs.org |
| 2-Methylindole | NaNO₃ in H₂SO₄ | Microreactor | 48 s | 3 °C | 70% yield | beilstein-journals.org |
| p-Difluorobenzene | Fuming HNO₃ | Microreactor | 2 min | Not specified | 98% yield | soton.ac.uk |
| o-Dichlorobenzene | Mixed Acid | Micropacked-bed reactor | 5 s | Not specified | 89% selectivity | soton.ac.uk |
This table presents data from various sources to illustrate the conditions and outcomes of continuous flow nitration for different aromatic compounds.
Green Chemistry Principles in Synthesis Design
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by incorporating these principles at various stages.
One of the core tenets of green chemistry is the reduction of waste. Traditional nitration using a mixture of nitric and sulfuric acids generates significant acidic waste, which requires neutralization and disposal. ewadirect.com Alternative nitrating systems can offer a greener approach. For instance, using a mixture of nitric acid and acetic anhydride (HNO₃/Ac₂O) can be a more environmentally friendly option. researchgate.net
Furthermore, the choice of solvents is a key consideration. Many organic syntheses rely on volatile and often toxic solvents. Research into solvent-free reaction conditions is a major goal of green chemistry. Mechanochemistry, where reactions are induced by mechanical force (e.g., grinding), represents one such approach, and has been successfully used for the solvent-free synthesis of other complex amines. researchgate.net
Continuous flow processing (as discussed in 2.3.1) is itself considered a green technology. Its enhanced energy efficiency, reduced solvent volumes, and lower waste generation align well with the goals of sustainable chemistry. soton.ac.uk By combining a greener nitrating agent with a continuous flow setup, the synthesis of this compound could be significantly optimized from both an economic and an environmental perspective.
Chemical Reactivity and Transformation Studies
Reactivity of the Amine Functionality in 2,4-Difluoro-3-methyl-5-nitrobenzenamine
The amine group, being a primary aromatic amine, is a key site for various chemical reactions, including nucleophilic attack and redox processes.
The lone pair of electrons on the nitrogen atom of the amine group imparts nucleophilic character to the molecule. This allows for a range of derivatization reactions. The reactivity of the amine group is, however, modulated by the electronic effects of the other substituents on the aromatic ring. The two fluorine atoms and the nitro group are strong electron-withdrawing groups, which decrease the electron density on the benzene (B151609) ring and, to some extent, on the amine nitrogen. This reduction in electron density makes the amine group in this compound less nucleophilic than aniline (B41778) itself.
Despite this, the amine group can undergo various typical reactions of primary aromatic amines, such as:
Acylation: Reaction with acyl halides or anhydrides to form amides. For instance, reaction with acetyl chloride in the presence of a base would yield N-(2,4-difluoro-3-methyl-5-nitrophenyl)acetamide.
Alkylation: Reaction with alkyl halides, though this can be challenging to control and may lead to a mixture of primary, secondary, and tertiary amines.
Diazotization: Reaction with nitrous acid (generated in situ from a nitrite salt and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt can then be used in a variety of subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a wide range of functional groups.
| Reaction Type | Reagents | Expected Product |
| Acylation | Acetyl chloride, Base | N-(2,4-difluoro-3-methyl-5-nitrophenyl)acetamide |
| Diazotization | NaNO2, HCl (0-5 °C) | 2,4-Difluoro-3-methyl-5-nitrobenzenediazonium chloride |
The oxidation potential of the amine group in anilines is influenced by the nature of the substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups increase the oxidation potential. umn.edursc.orgosti.govresearchgate.net In this compound, the presence of the strongly electron-withdrawing nitro and fluoro groups is expected to significantly increase the oxidation potential of the amine group compared to unsubstituted aniline. umn.eduosti.gov
Conversely, the reduction of the amine group is not a typical transformation under standard conditions.
| Substituent Effect | Influence on Oxidation Potential |
| Electron-donating groups | Lower (easier to oxidize) |
| Electron-withdrawing groups | Higher (harder to oxidize) |
Data for this compound is not explicitly available but can be inferred from general trends.
Reactions Involving the Nitro Group
The nitro group is a versatile functional group that plays a crucial role in the reactivity of this compound.
The nitro group is readily reducible to an amino group under various reaction conditions. This transformation is a common and synthetically important reaction. A known synthesis of this compound involves the selective reduction of one nitro group in 2,6-difluoro-3,5-dinitrotoluene using iron powder in the presence of an acid. prepchem.com
Common methods for the reduction of the nitro group to an amine include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel.
Metal-Acid Systems: Using metals like tin, iron, or zinc in the presence of a strong acid (e.g., HCl).
The reduction of the nitro group in this compound would yield 2,4-difluoro-3-methylbenzene-1,5-diamine, a potentially useful intermediate in the synthesis of more complex molecules.
| Reducing Agent | Product |
| Fe / HCl | 2,4-difluoro-3-methylbenzene-1,5-diamine |
| H2 / Pd/C | 2,4-difluoro-3-methylbenzene-1,5-diamine |
The nitro group is a strong electron-withdrawing group and, when positioned ortho or para to a leaving group (such as a halogen), it strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In this compound, the nitro group is para to the fluorine atom at the C2 position and ortho to the fluorine atom at the C4 position. This electronic activation makes these fluorine atoms susceptible to displacement by nucleophiles.
The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate called a Meisenheimer complex. The presence of the nitro group helps to stabilize the negative charge of this intermediate, thus facilitating the reaction.
| Position of Fluorine | Relation to Nitro Group | Activation towards SNAr |
| C2 | para | Activated |
| C4 | ortho | Activated |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzenamine Core
The substitution pattern on the benzene ring of this compound dictates the regioselectivity of further substitution reactions.
For electrophilic aromatic substitution (EAS) , the directing effects of the existing substituents must be considered. The amine group is a strong activating group and an ortho-, para-director. chemistrysteps.comwikipedia.orgbyjus.com The methyl group is a weak activating group and also an ortho-, para-director. The fluorine atoms are deactivating but ortho-, para-directing. The nitro group is a strong deactivating group and a meta-director.
In this heavily substituted ring, the powerful activating and directing effect of the amino group would likely dominate. The positions ortho (C6) and para (no available position) to the amine are considered. The C6 position is the most likely site for electrophilic attack, as it is ortho to the strongly activating amino group and meta to the deactivating nitro group.
For nucleophilic aromatic substitution (SNAr) , as discussed in section 3.2.2, the presence of the electron-withdrawing nitro and fluoro groups makes the ring electron-deficient and thus susceptible to nucleophilic attack. The most likely sites for nucleophilic attack are the carbon atoms bearing the fluorine atoms, as fluorine can act as a good leaving group in activated systems. The positions of the nitro group ortho and para to the fluorine atoms enhance this reactivity.
| Reaction Type | Directing Effects of Substituents | Predicted Site of Attack |
| Electrophilic Aromatic Substitution | -NH2 (o,p-director, activating)-CH3 (o,p-director, activating)-F (o,p-director, deactivating)-NO2 (m-director, deactivating) | C6 |
| Nucleophilic Aromatic Substitution | -NO2 (activates o,p positions)-F (leaving group) | C2 and C4 |
Regioselectivity and Electronic Effects of Fluorine and Nitro Substituents
In this specific molecule, the positions are influenced as follows:
The amino group at C1 strongly activates the ortho (C2, C6) and para (C4) positions.
The fluorine at C2 has an ortho- and para-directing effect.
The methyl group at C3 directs to its ortho (C2, C4) and para (C6) positions.
The fluorine at C4 directs to its ortho (C3, C5) and para (C1) positions.
The nitro group at C5 directs incoming electrophiles to its meta positions (C1, C3).
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -NH2 | C1 | Activating (+M > -I) | ortho, para (C2, C4, C6) |
| -F | C2 | Deactivating (-I > +M) | ortho, para (C1, C3, C5) |
| -CH3 | C3 | Activating (+I) | ortho, para (C2, C4, C6) |
| -F | C4 | Deactivating (-I > +M) | ortho, para (C1, C3, C5) |
| -NO2 | C5 | Deactivating (-M, -I) | meta (C1, C3) |
Halogen Exchange Reactions and their Synthetic Utility
The fluorine atoms in this compound are susceptible to nucleophilic aromatic substitution (SNAr), a reaction class that includes halogen exchange (Halex) processes. The strong electron-withdrawing nature of the nitro group at C5 significantly activates the aromatic ring towards nucleophilic attack, particularly at the para position (C2) and ortho position (C4 and C6, though C6 is unsubstituted).
The fluorine at C4 is para to the strongly activating amino group and ortho to the deactivating nitro group. The fluorine at C2 is ortho to both the activating amino group and the deactivating nitro group. In SNAr reactions, the rate is enhanced by electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex). The nitro group is highly effective at this stabilization, especially when the attack occurs at the ortho or para positions relative to it.
Therefore, the fluorine atom at C4 is more activated towards nucleophilic substitution than the fluorine at C2 due to its para relationship with the nitro group. This regioselectivity allows for the selective replacement of the C4-fluorine atom with other halogens (e.g., chlorine, bromine) or other nucleophiles. This synthetic utility is valuable for introducing a range of functional groups at a specific position on the aniline ring, enabling the synthesis of diverse derivatives. The Halex process, typically employing metal halides, can be used to replace the fluorine with heavier halogens, which can then serve as versatile handles for further transformations such as cross-coupling reactions.
Reactivity of the Methyl Group and Side-Chain Functionalization
The methyl group at C3 of this compound exhibits reactivity characteristic of methyl groups on nitroaromatic compounds. The electron-withdrawing nitro group can activate the benzylic protons of the methyl group, making them susceptible to deprotonation by a strong base. The resulting benzylic carbanion is stabilized by resonance delocalization of the negative charge onto the nitro group.
This activation allows for a variety of side-chain functionalization reactions. For instance, the methyl group can undergo condensation reactions with aldehydes and ketones. It can also be oxidized to a formyl or carboxylic acid group under appropriate conditions. Halogenation of the methyl group, particularly bromination, can be achieved to yield a benzylic bromide. This halomethyl derivative is a valuable synthetic intermediate, readily undergoing nucleophilic substitution reactions to introduce a wide array of functional groups, thereby expanding the synthetic possibilities for this scaffold. For example, treatment of 4-nitrotoluene with bromine can yield 4-nitrobenzyl bromide wikipedia.org.
| Reaction Type | Reactive Site | Key Influencing Factors | Potential Products |
|---|---|---|---|
| Electrophilic Aromatic Substitution | C6 | Dominant ortho, para-directing effect of the -NH2 group. | 6-substituted derivatives |
| Nucleophilic Aromatic Substitution (including Halogen Exchange) | C4 > C2 | Activation by the electron-withdrawing -NO2 group. | 4-substituted derivatives |
| Side-Chain Functionalization | -CH3 group at C3 | Activation of benzylic protons by the -NO2 group. | Benzylic halides, aldehydes, carboxylic acids, etc. |
Spectroscopic and Structural Analysis of this compound
While the specific experimental spectroscopic data for this compound is not extensively available in published literature, this article details the advanced analytical methodologies that are applied to elucidate the precise structure and electronic properties of this and similar complex aromatic compounds. The focus remains on the application and theoretical interpretation of high-resolution NMR and vibrational spectroscopy techniques as they pertain directly to the molecular structure of this compound.
Advanced Spectroscopic and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy.
The molecular formula for this compound is C₇H₆F₂N₂O₂. High-resolution mass spectrometry, often utilizing techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the monoisotopic mass of the protonated molecule, [M+H]⁺. This experimental value is then compared against the theoretical mass calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O).
The exceptional accuracy of HRMS, typically within 5 parts per million (ppm), allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential formulas with the same nominal mass.
Table 1: Theoretical Mass Data for this compound This table presents the calculated theoretical mass for the neutral molecule and its common adducts, which would be confirmed via HRMS analysis.
| Species | Formula | Theoretical Monoisotopic Mass (Da) |
| Neutral Molecule [M] | C₇H₆F₂N₂O₂ | 188.03971 |
| Protonated Molecule [M+H]⁺ | C₇H₇F₂N₂O₂⁺ | 189.04754 |
| Sodiated Molecule [M+Na]⁺ | C₇H₆F₂N₂O₂Na⁺ | 211.02948 |
Fragmentation Pathway Analysis for Structural Confirmation
In addition to providing a precise mass, mass spectrometry can be used in tandem mode (MS/MS) to fragment the parent ion and analyze the resulting daughter ions. This fragmentation pattern serves as a molecular fingerprint, providing definitive structural information. For this compound, the fragmentation pathway would be expected to involve the characteristic loss of its functional groups.
Common fragmentation patterns for related nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and hydroxyl radicals (OH, 17 Da) from the nitro group following rearrangement. Further fragmentation could involve the elimination of HF (20 Da) or the methyl radical (CH₃, 15 Da). Analysis of these neutral losses from the parent ion helps to piece together the molecular structure and confirm the connectivity of the atoms. For instance, LC-MS/MS analysis of similar compounds like 5-nitro-o-toluidine shows a precursor ion at m/z 153.067 ([M+H]⁺) and key fragment ions that help confirm its structure. nih.gov
X-ray Crystallography for Solid-State Structure Determination
A single-crystal X-ray diffraction study of this compound would yield a detailed model of its solid-state structure. The analysis would confirm the planarity of the benzene ring and reveal any minor deviations caused by steric hindrance between the substituents. Key structural parameters, including the lengths of the C-F, C-N, C-C, and N-O bonds, as well as the bond angles within and outside the aromatic ring, would be precisely determined. Torsional angles would describe the orientation of the amine (-NH₂) and nitro (-NO₂) groups relative to the plane of the benzene ring. In related structures, the nitro group is often observed to be slightly twisted out of the plane of the ring.
Table 2: Expected Bond Parameters for this compound This table outlines the typical or expected values for key structural parameters based on data from similar substituted aromatic compounds.
| Parameter | Atoms Involved | Expected Value |
| Bond Length | Aromatic C-C | ~1.39 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C-NH₂ | ~1.37 Å |
| Bond Length | C-NO₂ | ~1.48 Å |
| Bond Length | N-O | ~1.22 Å |
| Bond Angle | C-C-C (in ring) | ~120° |
| Bond Angle | F-C-C | ~118-120° |
| Bond Angle | O-N-O | ~125° |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The packing of molecules in the crystal lattice is governed by non-covalent intermolecular forces. For this compound, the amine group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the electronegative fluorine atoms can act as hydrogen bond acceptors. This could lead to the formation of a network of intermolecular N-H···O or N-H···F hydrogen bonds, which would significantly influence the crystal packing and physical properties of the compound.
Furthermore, the electron-rich aromatic ring allows for the possibility of π-π stacking interactions, where the planes of adjacent benzene rings align in an offset or face-to-face manner. nih.gov These interactions, along with weaker C-H···O or C-H···F contacts, would be identified and quantified through crystallographic analysis, providing a complete picture of the supramolecular assembly in the solid state.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophoric nitroaniline system.
The key electronic transitions are:
π → π* transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring and nitro group. They typically result in strong absorption bands at shorter wavelengths.
n → π* transitions: These transitions involve the excitation of non-bonding electrons (from the oxygen atoms of the nitro group and the nitrogen of the amine group) to antibonding π* orbitals. These are lower in energy and appear as weaker absorption bands at longer wavelengths.
The presence of the electron-donating amine and methyl groups and the electron-withdrawing nitro and fluoro groups on the benzene ring creates a "push-pull" system. This extended conjugation typically shifts the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. The specific position and intensity of these absorption bands provide valuable insight into the electronic structure of the molecule.
Computational and Theoretical Chemistry of 2,4 Difluoro 3 Methyl 5 Nitrobenzenamine
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecule at an electronic level. These calculations provide a static, ground-state picture of the molecule's geometry, electronic distribution, and orbital energies.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For 2,4-Difluoro-3-methyl-5-nitrobenzenamine, this involves determining the precise bond lengths, bond angles, and dihedral angles.
Studies on analogous compounds like 2-methyl-5-nitroaniline (B49896) show that the benzene (B151609) ring is largely planar. core.ac.uk However, the substituents—amino (-NH2), nitro (-NO2), and methyl (-CH3) groups—can exhibit slight out-of-plane rotations. The dihedral angles between the amino and nitro groups relative to the aromatic ring are particularly important as they influence the degree of electronic conjugation. In 2-methyl-5-nitroaniline, these dihedral angles are small, indicating a nearly planar molecule, which suggests weak intramolecular charge transfer. core.ac.uk For this compound, the presence of two fluorine atoms and a methyl group adjacent to the other substituents would likely introduce some steric strain, potentially leading to larger dihedral angles and a more non-planar conformation.
Table 1: Predicted Geometrical Parameters for Substituted Nitroanilines Based on Analogous Compounds Data is derived from studies on similar molecules and represents expected values.
| Parameter | Bond | Expected Length (Å) | Reference |
| Bond Length | C-C (ring) | 1.34 - 1.42 | researchgate.netmaterialsciencejournal.org |
| C-N (amino) | ~1.36 | materialsciencejournal.org | |
| C-N (nitro) | ~1.48 | materialsciencejournal.org | |
| C-F | ~1.35 | researchgate.net | |
| C-H (ring) | ~1.08 | materialsciencejournal.org | |
| N-O (nitro) | ~1.23 | core.ac.uk | |
| N-H (amino) | ~1.01 | core.ac.uk | |
| Parameter | Angle | Expected Angle (°) | Reference |
| Bond Angle | C-C-C (ring) | ~120 | core.ac.uk |
| O-N-O (nitro) | ~124 | core.ac.uk |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability, chemical reactivity, and optical properties. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov In substituted nitroanilines, the HOMO is typically localized on the electron-donating amino group and the benzene ring, while the LUMO is concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the donor part to the acceptor part of the molecule. core.ac.uk DFT calculations on related fluoroaniline (B8554772) isomers show energy gaps in the range of 3.8 to 4.0 eV. researchgate.net The introduction of fluorine and methyl groups to the nitroaniline scaffold is expected to modulate this gap, thereby fine-tuning the molecule's reactivity and electronic absorption properties.
Table 2: Representative HOMO-LUMO Energy Gaps from DFT Calculations for Analogous Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 5-nitro-2-fluoroaniline | -6.655 | -2.781 | 3.874 | researchgate.net |
| 2-nitro-5-fluoroaniline | -6.985 | -3.006 | 3.979 | researchgate.net |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | -6.14 | -2.48 | 3.66 | materialsciencejournal.org |
Molecular Electrostatic Potential (MEP) surfaces are visual maps of the charge distribution around a molecule. They are invaluable for predicting how a molecule will interact with other species, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov These sites are indicative of where nucleophilic and electrophilic attacks are likely to occur, respectively.
For this compound, the MEP surface is expected to show:
Intense Negative Potential (Red/Yellow): Localized around the oxygen atoms of the nitro group, making this the primary site for electrophilic attack. The electronegative fluorine atoms would also contribute to negative potential regions. nih.govnih.gov
Positive Potential (Blue): Concentrated on the hydrogen atoms of the amino group, making them susceptible to nucleophilic attack or hydrogen bonding interactions. nih.govnih.gov
Mulliken population analysis further quantifies the partial charges on each atom, confirming that hydrogen atoms typically carry a net positive charge while electronegative atoms like oxygen, nitrogen, and fluorine carry net negative charges. scholarsresearchlibrary.com
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum calculations provide a static picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, offering insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. scholarsresearchlibrary.com
For this compound, MD simulations could be used to explore:
Conformational Dynamics: The rotational freedom of the methyl, amino, and nitro groups. These simulations can reveal the most populated conformations in solution and the energy barriers between them.
Solvent Effects: How solvent molecules (e.g., water, ethanol, DMSO) arrange themselves around the solute and how this interaction affects the solute's conformation and properties. The amino group, for instance, can act as a hydrogen bond donor, and the nitro and fluorine atoms can act as acceptors, leading to specific solvent-solute interactions that can alter reactivity and solubility.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can model the entire course of a chemical reaction, identifying intermediates, transition states, and the associated energy barriers. This is particularly useful for understanding decomposition mechanisms, which is critical for nitroaromatic compounds.
A comparative study on 3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN) provides a model for the potential decomposition pathway of this compound. mdpi.com The initial step in the thermal decomposition of such molecules is often the cleavage of the weakest bond, which is typically the C–NO2 bond. mdpi.com
The likely decomposition pathway would involve:
Initial Bond Rupture: The C–NO2 bond breaks, releasing a •NO2 radical. This is considered the trigger reaction. mdpi.com
Radical Cascade: The initial breakage is followed by a series of rapid secondary reactions, including the potential for ring-opening or the formation of polycyclic compounds. mdpi.com
Influence of Fluorine: The highly stable C–F bonds mean that fluorine atoms are likely to remain on fragments of the benzene ring, potentially forming stable fluorocarbon products during decomposition. mdpi.com
Prediction and Correlation of Spectroscopic Data with Experimental Findings
A significant application of computational chemistry is the prediction of spectroscopic data, which can then be correlated with experimental measurements to confirm molecular structure. researchgate.net
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. epstem.net These theoretical frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation. Therefore, they are typically multiplied by a scaling factor to achieve better agreement with experimental spectra. researchgate.net This correlation helps in assigning specific vibrational modes to the observed peaks, such as the characteristic stretches of the N-H, N=O, and C-F bonds.
Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. materialsciencejournal.org Calculations can show how the solvent environment affects these transitions, often causing a shift in absorption wavelength (hypsochromic or bathochromic shift). materialsciencejournal.org
Theoretical Studies of Non-Linear Optical (NLO) Properties
Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies on the non-linear optical (NLO) properties of this compound were found.
While general principles of computational and theoretical chemistry suggest that the combination of electron-donating (amine) and electron-withdrawing (nitro) groups on an aromatic ring, further influenced by fluorine and methyl substituents, would likely result in interesting electronic and potential NLO properties, specific quantitative data from theoretical models are not available. The presence of fluorine atoms, a methyl group, and a nitro group on the benzenamine scaffold creates a unique electronic structure. Theoretical studies, typically employing methods like Density Functional Theory (DFT), are essential for predicting the magnitude of NLO effects. However, it appears that such computational investigations have not yet been performed or published for this particular compound.
Therefore, it is not possible to provide detailed research findings or data tables on the theoretical NLO properties of this compound at this time.
Strategic Utility As a Precursor in Advanced Organic Synthesis
Role in the Synthesis of Complex Polyfunctional Molecules
The inherent functionality of 2,4-Difluoro-3-methyl-5-nitrobenzenamine makes it an exemplary building block for the synthesis of complex molecules bearing multiple functional groups. The reactivity of each substituent can be selectively harnessed, enabling chemists to introduce molecular complexity in a controlled, stepwise manner. For instance, the amine group serves as a handle for diazotization or acylation, the nitro group can be reduced to a second amine, and the fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), particularly the fluorine at the 4-position, which is activated by the para-nitro group.
This controlled reactivity is crucial for building elaborate molecular architectures. Research on analogous compounds, such as 2-nitro- and 2-amino-4,5-difluoroanilines, has demonstrated their utility as starting materials for synthesizing fluorine-containing ellipticine (B1684216) analogues, which are complex, multi-ring heterocyclic systems known for their potential antitumor activity. researchgate.net The strategic placement of substituents on the this compound ring allows for a similar, pre-programmed introduction of various pharmacophores or functional moieties, leading to the generation of novel and structurally diverse molecular libraries.
Table 1: Reactive Sites and Potential Transformations of this compound
| Functional Group | Position | Potential Transformation(s) | Resulting Functionality |
| Amine (-NH₂) | C1 | Acylation, Alkylation, Diazotization, Schiff Base Formation | Amide, Alkylamine, Diazonium Salt, Imine |
| Fluorine (-F) | C2, C4 | Nucleophilic Aromatic Substitution (SNAr) | Ether, Thioether, Amine, etc. |
| Methyl (-CH₃) | C3 | Oxidation, Halogenation | Carboxylic Acid, Benzyl Halide |
| Nitro (-NO₂) | C5 | Reduction | Amine (-NH₂) |
Applications in the Development of Fine Chemicals
The development of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, greatly benefits from versatile precursors like this compound. Its structure is primed for conversion into valuable fluorinated aromatics and nitrogen-containing heterocycles.
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. google.com The structure of this compound is particularly well-suited for constructing fused heterocyclic systems. Following the reduction of the nitro group to a second amine, the resulting 2,4-difluoro-3-methyl-1,5-diaminobenzene derivative can undergo cyclization reactions.
Studies on structurally related ortho-phenylenediamines and substituted anilines show their widespread use in synthesizing a variety of heterocycles:
Benzimidazoles: Reaction of the derived diamine with carboxylic acids or aldehydes.
Quinoxalines: Condensation with α-dicarbonyl compounds. Research on 4,5-difluoro-2-nitroaniline (B1295537) has shown its utility in creating indoloquinoxaline derivatives. researchgate.net
Quinazolinones: These can be synthesized from substituted anilines, and derivatives have been investigated for their antimicrobial activities. researchgate.net
Benzoxazoles: Acylation of the amine followed by cyclization can yield benzoxazole (B165842) systems, as seen in syntheses starting from 4,5-difluoro-2-nitroaniline. researchgate.net
The presence of the fluorine and methyl groups on the resulting heterocyclic product provides additional points for diversification, allowing for the fine-tuning of its physicochemical and biological properties.
Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics. The fluorine atoms on the this compound ring are activated towards nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing effect of the nitro group.
This reactivity allows for the selective replacement of one or both fluorine atoms with a variety of nucleophiles. For example, a process for preparing 4-fluoro-2-methoxy-5-nitroaniline (B580436) involves the reaction of 2,4-difluoro-nitrobenzene with a methoxide (B1231860) source, where one fluorine atom is displaced. google.com A similar substitution on this compound could be achieved with nucleophiles such as alkoxides, thiolates, and amines to generate a library of new, highly functionalized fluorinated aromatic compounds.
Table 2: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Reagent Example | Resulting Product Class |
| Alkoxide | Sodium Methoxide (NaOMe) | Aryl Ether |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Aryl Thioether |
| Amine | Piperidine | N-Aryl Amine |
| Hydroxide | Potassium Hydroxide (KOH) | Phenol |
Design and Synthesis of Derivatives for Specific Research Objectives
The ability to selectively modify the existing functional groups of this compound allows for the rational design and synthesis of derivatives tailored for specific research purposes, such as structure-activity relationship (SAR) studies or the development of chemical probes.
The primary amine group is a key site for derivatization, offering numerous avenues for chemical modification. Standard transformations include:
Acylation: Reaction with acid chlorides or anhydrides to form stable amide derivatives. This can be used to introduce a wide range of substituents or to protect the amine during subsequent reactions.
Schiff Base Formation: Condensation with various aldehydes and ketones yields imines (Schiff bases). Studies on 2-methyl-5-nitroaniline (B49896) derivatives have shown the synthesis of such compounds, which were then evaluated for antimicrobial activity. researchgate.net
Diazotization: Treatment with nitrous acid converts the amine to a diazonium salt. This highly reactive intermediate can be transformed into a wide array of other functional groups (e.g., -OH, -CN, halogens) through Sandmeyer and related reactions, providing extensive synthetic flexibility.
N-Alkylation: The introduction of alkyl groups can modulate the steric and electronic properties of the molecule.
These derivatizations are fundamental in medicinal chemistry for exploring the chemical space around a core scaffold to optimize biological activity. nih.gov
The nitro and methyl groups provide further opportunities for synthetic diversification.
Nitro Group: The most significant transformation of the aromatic nitro group is its reduction to a primary amine. This reaction is a cornerstone of aromatic chemistry and fundamentally alters the electronic nature of the ring, converting an electron-withdrawing group into an electron-donating one. This transformation is pivotal for many applications, especially for creating the diamino derivatives needed for heterocycle synthesis as discussed previously (Section 6.2.1). A variety of reagents can achieve this reduction selectively, including:
Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Ni). google.com
Metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl). google.com
Methyl Group: The methyl group is typically the least reactive substituent on the ring. However, under specific conditions, it can be modified to introduce further functionality:
Oxidation: Strong oxidizing agents can convert the methyl group into a carboxylic acid (-COOH) or, with more control, an aldehyde (-CHO). This introduces a new site for amide or ester formation or for participation in condensation reactions.
Free-Radical Halogenation: Reagents like N-Bromosuccinimide (NBS) can introduce a halogen atom onto the methyl group, forming a benzylic halide (Ar-CH₂X). This is a highly valuable intermediate that can readily undergo nucleophilic substitution to attach a wide variety of side chains.
Mechanistic Investigations of Reactions Involving 2,4 Difluoro 3 Methyl 5 Nitrobenzenamine
Kinetic and Thermodynamic Studies of Key Reactions
Kinetic and thermodynamic data for reactions involving 2,4-Difluoro-3-methyl-5-nitrobenzenamine are not readily found in published literature. However, the kinetics of related reactions, such as nucleophilic aromatic substitution (SNAr) on similar difluoronitrobenzene derivatives, have been investigated. For instance, the reactions of 2,4-difluoronitrobenzene (B147775) with amines are known to proceed via a two-step SNAr mechanism, where the formation of a Meisenheimer intermediate is often the rate-determining step. nih.gov
The presence of multiple electron-withdrawing groups (two fluorine atoms and a nitro group) in this compound renders the aromatic ring highly electron-deficient and thus highly susceptible to nucleophilic attack. The fluorine atoms, particularly the one at the C4 position (para to the nitro group), are expected to be the most likely leaving groups in SNAr reactions.
Theoretical studies on the decomposition of substituted nitrobenzenes indicate that the primary decomposition pathways are either the direct cleavage of the carbon-nitro bond or a more complex mechanism involving nitro-nitrite isomerization. researchgate.netacs.orgrsc.org For this compound, the thermal stability and decomposition kinetics would be influenced by the combined electronic effects of all substituents.
Table 1: Predicted Reactivity Based on Analogous Systems
| Reaction Type | Predicted Reactivity of this compound | Key Influencing Factors |
| Nucleophilic Aromatic Substitution (SNAr) | High | Strong electron withdrawal by -NO2 and -F groups |
| Electrophilic Aromatic Substitution | Low | Deactivation by -NO2 and -F groups |
| Reduction of Nitro Group | Facile | Presence of a reducible -NO2 group |
| Thermal Decomposition | Complex | Interplay of all substituents on bond dissociation energies |
Identification of Reaction Intermediates and Transition States
The identification of reaction intermediates and transition states for reactions of this compound would rely heavily on computational and spectroscopic methods. In SNAr reactions, the key intermediate is the Meisenheimer complex, a resonance-stabilized anionic σ-complex. For the title compound, nucleophilic attack at the C4-position would lead to a Meisenheimer intermediate where the negative charge is delocalized onto the nitro group.
Recent studies on SNAr reactions have revealed a mechanistic continuum, with some reactions proceeding through a concerted (cSNAr) mechanism rather than a stepwise pathway involving a stable Meisenheimer intermediate. rsc.orgsemanticscholar.orgnih.gov The specific mechanism for this compound would depend on the nature of the nucleophile, the solvent, and the temperature. Computational studies using Density Functional Theory (DFT) would be instrumental in mapping the potential energy surface and characterizing the transition states for both concerted and stepwise pathways. acs.org
In thermal decomposition, radical species are the primary intermediates. For substituted nitrobenzenes, the initial step is often the homolytic cleavage of the C-NO2 bond to form an aryl radical and nitrogen dioxide. researchgate.netacs.org Subsequent reactions of these radicals lead to a complex mixture of products.
Influence of Substituents on Reaction Selectivity and Rate
The substituents on the benzene (B151609) ring of this compound exert a profound influence on both the rate and selectivity of its reactions.
Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro group is a powerful activator for nucleophilic aromatic substitution, particularly at the ortho and para positions. It also deactivates the ring towards electrophilic substitution.
Fluorine Atoms (-F): Fluorine is an electronegative atom that deactivates the ring towards electrophilic substitution through its inductive effect. However, in nucleophilic aromatic substitution, it is a good leaving group and its electron-withdrawing nature further activates the ring.
Methyl Group (-CH3): The methyl group is a weak electron-donating group that provides slight activation for electrophilic substitution and can influence the regioselectivity of reactions through steric effects.
In SNAr reactions, the regioselectivity is primarily controlled by the activating effect of the nitro group. Nucleophilic attack is strongly favored at the C4 position, which is para to the nitro group. The fluorine at this position is therefore the most likely to be displaced.
Catalytic Effects and Mechanistic Roles of Catalysts
Catalysis can play a significant role in the reactions of this compound, particularly in processes like the reduction of the nitro group and certain nucleophilic substitution reactions.
The reduction of the nitro group to an amino group is typically carried out using catalytic hydrogenation. nih.gov Common catalysts include palladium, platinum, or nickel supported on carbon or other materials. acs.org The mechanism involves the adsorption of the nitro compound onto the catalyst surface, followed by the stepwise reduction by adsorbed hydrogen atoms.
In some nucleophilic aromatic substitution reactions, phase-transfer catalysts can be employed to facilitate the reaction between a water-soluble nucleophile and a substrate dissolved in an organic solvent. For SNAr reactions involving fluoride (B91410) ions as the nucleophile, cesium fluoride or tetrabutylammonium (B224687) fluoride can be used. mdpi.com
Recent research has also explored the use of photoredox catalysis for certain aromatic substitution reactions, which could potentially be applied to derivatives of this compound. researchgate.net
Future Research Directions and Emerging Areas for 2,4 Difluoro 3 Methyl 5 Nitrobenzenamine
The continued exploration of highly functionalized aromatic compounds is a cornerstone of modern chemical research, driving innovation in materials science, pharmaceuticals, and agrochemicals. The molecule 2,4-Difluoro-3-methyl-5-nitrobenzenamine, with its unique substitution pattern of electron-withdrawing fluorine and nitro groups alongside electron-donating amine and methyl groups, presents a landscape of intriguing research possibilities. Future investigations are poised to move beyond established methods, venturing into areas that promise greater efficiency, novel reactivity, and deeper mechanistic understanding through the integration of cutting-edge technologies. This article focuses on the prospective research directions that could define the next phase of scientific inquiry into this specific compound.
Q & A
Q. What are the key synthetic routes for preparing 2,4-Difluoro-3-methyl-5-nitrobenzenamine, and how can reaction conditions be optimized to minimize impurities?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A recommended approach is:
Methylation and Fluorination : Introduce methyl and fluorine groups via Friedel-Crafts alkylation and halogen exchange reactions, using catalysts like AlCl₃ or HF-pyridine .
Nitration : Controlled nitration at the 5-position using mixed acids (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration or ring decomposition .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.4 in 7:3 hexane:EtOAc) .
Q. Key Considerations :
- Fluorine’s electron-withdrawing effect directs nitration to specific positions.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the amino group in intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?
Methodological Answer:
- ¹⁹F NMR : Identifies fluorine environments. Expect two distinct signals for 2- and 4-fluorine atoms (δ ≈ -110 to -120 ppm for aromatic F) .
- ¹H NMR : The methyl group (3-CH₃) appears as a singlet (~δ 2.3 ppm), while aromatic protons show splitting due to adjacent fluorine atoms .
- IR Spectroscopy : Confirm nitro group presence via asymmetric and symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 218.04 (C₇H₅F₂N₂O₂).
Purity Checks : Use elemental analysis (%C, %N) and melting point determination (expected ~120–125°C) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the nitro group’s reactivity in this compound under varying catalytic conditions?
Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., reduction vs. substitution). To address this:
Controlled Experiments : Systematically vary catalysts (e.g., Pd/C for hydrogenation vs. Fe/HCl for reduction) and monitor outcomes via LC-MS .
Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track nitro group reduction rates under different pH and temperature conditions .
Computational Modeling : Apply DFT calculations to predict electron density at the nitro group, explaining its susceptibility to nucleophilic attack .
Case Study : Conflicting reduction yields (e.g., 60% vs. 85%) may stem from trace metal impurities; use chelating agents (EDTA) during purification to mitigate this .
Q. What strategies enhance the compound’s utility in medicinal chemistry, particularly for targeting enzymes or receptors?
Methodological Answer:
- Derivatization : Replace the nitro group with bioisosteres (e.g., sulfonamide) to improve solubility or reduce toxicity .
- Fluorine Tuning : Adjust fluorine positions to modulate lipophilicity (logP) and binding affinity. For example, 4-fluoro substitution enhances metabolic stability in hepatic microsomes .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3-CF₃ or 5-NH₂ variants) and test inhibition against target enzymes (e.g., kinases) via fluorescence polarization assays .
Example : In agrochemical studies, replacing the nitro group with a cyano moiety improved herbicidal activity by 40% .
Q. How can researchers design experiments to study the compound’s stability under industrial or environmental conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to UV light (254 nm), elevated temperatures (40–60°C), and humid conditions (75% RH) for 4–8 weeks. Monitor degradation via HPLC and identify byproducts (e.g., de-fluorinated or oxidized species) .
- Ecotoxicity Assessment : Use Daphnia magna or algal models to evaluate acute toxicity (LC₅₀/EC₅₀) and biodegradability (OECD 301F test) .
Data Interpretation : Correlate stability with substituent effects (e.g., nitro groups increase photolytic degradation rates by 2-fold compared to chloro analogs) .
Data Contradiction and Reproducibility
Q. What methodologies ensure reproducibility in synthesizing and testing this compound across labs?
Methodological Answer:
- Standardized Protocols : Publish detailed reaction parameters (e.g., exact stoichiometry, stirring rates, solvent batches) in open-access repositories .
- Inter-Lab Validation : Collaborate with independent labs to replicate key results (e.g., nitration yields) using shared reference standards .
- Metadata Reporting : Document impurities (e.g., residual solvents via GC-MS) and storage conditions (desiccants, light exposure) in datasets .
Example : A 2024 study achieved 95% inter-lab reproducibility for nitration yields by standardizing HNO₃ concentration (90%) and reaction time (2 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
